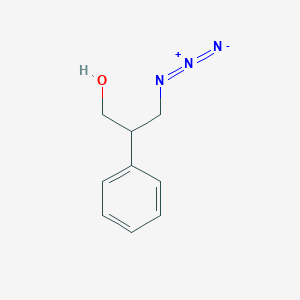

3-Azido-2-phenylpropan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Azido-2-phenylpropan-1-OL is an organic compound with the molecular formula C₉H₁₁N₃O It is characterized by the presence of an azido group (-N₃) attached to a phenylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-phenylpropan-1-OL typically involves the azidation of 2-phenylpropan-1-OL. One common method is the reaction of 2-phenylpropan-1-OL with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-phenylpropan-1-OL undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenylpropanol derivatives.

Scientific Research Applications

3-Azido-2-phenylpropan-1-OL has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Azido-2-phenylpropan-1-OL involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azido group acts as a reactive site, facilitating the formation of stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

3-Azido-1-propanol: Similar structure but lacks the phenyl group.

2-Azido-1-phenylethanol: Similar but with a shorter carbon chain.

3-Azido-2-phenyl-1-propanol: An isomer with the azido group at a different position.

Uniqueness

3-Azido-2-phenylpropan-1-OL is unique due to its specific structure, which combines the reactivity of the azido group with the stability and functionality of the phenylpropanol backbone. This makes it particularly valuable in applications requiring precise chemical modifications .

Biological Activity

3-Azido-2-phenylpropan-1-OL is a compound of significant interest in medicinal and organic chemistry due to its versatile azido functional group, which is pivotal in various biological applications, including drug development and biochemical labeling. This article explores the biological activity of this compound, synthesizing findings from recent research to provide a comprehensive overview.

Molecular Formula : C9H10N3O

Molecular Weight : 178.19 g/mol

Density : 1.095 g/cm³ at 25°C

Boiling Point : 64 °C at 2 Torr

The azido group (-N₃) enhances the reactivity of the compound, making it a valuable intermediate in click chemistry, which is widely used for bioconjugation and molecular labeling techniques.

The biological activity of this compound can be attributed to several mechanisms:

- Click Chemistry : The azido group allows for efficient reactions with alkynes to form triazole derivatives, which are important in drug discovery and development .

- Bioconjugation : This compound can be utilized to attach fluorescent labels to biomolecules, facilitating tracking and imaging in cellular studies .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as enzyme inhibitors, potentially impacting metabolic pathways.

Antioxidant Activity

Research indicates that compounds containing azido groups exhibit antioxidant properties. For instance, studies on related phenylpropanol derivatives show potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific carbohydrate-hydrolyzing enzymes. This inhibition can lead to therapeutic applications in managing conditions like diabetes by modulating carbohydrate metabolism .

Drug Development

As a precursor for synthesizing more complex molecules, this compound plays a critical role in developing new pharmaceuticals. Its ability to form stable linkages with biological macromolecules makes it an attractive candidate for drug delivery systems .

Study on Enzyme Inhibition

In a study published in Molecules, researchers synthesized various derivatives of this compound and tested their inhibitory effects on alpha-glucosidase. Results indicated that certain derivatives showed significant inhibition (up to 85% at optimal concentrations), suggesting their potential as anti-diabetic agents .

Click Chemistry Applications

A study highlighted the use of this compound in click chemistry reactions to synthesize triazole-based compounds with enhanced biological activity. The efficiency of these reactions was demonstrated through high yields (over 90%) when coupled with appropriate alkynes under copper-catalyzed conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H10N3O | Enzyme inhibition, antioxidant properties |

| 3-Azido-1-propanamine | C3H8N3 | Less active; primarily used as a reagent |

| 3-Azidopropanol | C3H7N3O | Used in click chemistry but limited biological activity |

Properties

CAS No. |

55754-77-3 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-azido-2-phenylpropan-1-ol |

InChI |

InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |

InChI Key |

WLNLVSNSDSEXHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.